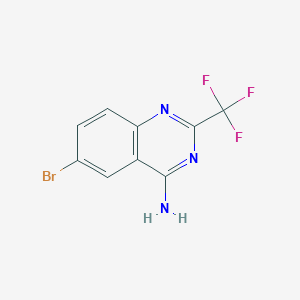

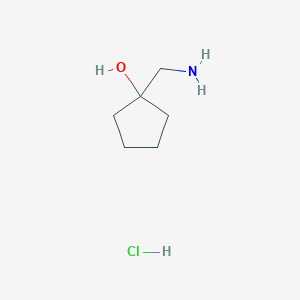

![molecular formula C11H13N3O2 B1288635 Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 35220-24-7](/img/structure/B1288635.png)

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate (EMIPC) is a heterocyclic compound that has been widely used in scientific research due to its unique properties. It is a versatile compound that has been used in a variety of applications, ranging from pharmaceuticals to industrial chemicals. EMIPC is a highly reactive compound and has been used in a wide range of reactions, including oxidation, reduction, hydrolysis, and cyclization. EMIPC has also been used in the synthesis of a number of different compounds, including drugs, pesticides, and other industrial chemicals.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate has been studied for its potential in pharmacology, particularly in relation to anti-inflammatory and analgesic properties. A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from reactions involving this compound, demonstrated notable anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. For instance, it contributed to the preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates and subsequent conversion into carboxylic acids, which were evaluated for similar pharmacological activities (Abignente et al., 1984). It was also involved in creating novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, demonstrating its versatility in synthetic organic chemistry (Bakhite et al., 2005).

Synthesis of Pyrido[3,4-b]pyridin-3-ones

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a derivative of this compound, was utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, highlighting its potential in creating complex organic structures (Lebedˈ et al., 2012).

Building Fused Triazines

The compound's role extends to the construction of fused triazines, a type of planar, angular tri-heterocycle with potential biological activity. This application was demonstrated through the synthesis of pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines (Zamora et al., 2004).

Synthesis of Benzo[4,5]Thiazolo-[3,2-a] Pyridine Derivatives

Research also includes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These derivatives, synthesized through various chemical reactions involving this compound, were characterized by elemental analysis and spectroscopic data, indicating its utility in producing novel chemical entities (Mohamed, 2021).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate and similar compounds may have promising future applications in drug discovery research .

Mechanism of Action

Target of Action

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a derivative of imidazopyridine , a fused bicyclic heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .

Mode of Action

Imidazopyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.

Pharmacokinetics

It’s worth noting that imidazopyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazopyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb .

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These interactions are crucial for its potential therapeutic effects, including antiviral, antibacterial, and anticancer properties .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDKs can lead to cell cycle arrest, which is beneficial in cancer treatment . Additionally, its modulation of calcium channels and GABA A receptors can impact neuronal signaling and function .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its inhibition of CDKs results in the suppression of cell proliferation, making it a potential candidate for anticancer therapy . Furthermore, its binding to calcium channels and GABA A receptors modulates their activity, influencing neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer and antiviral activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it exerts its effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHVYNZCSZKUSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C(=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611249 |

Source

|

| Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35220-24-7 |

Source

|

| Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)